molecular formula C10H16N4O5 B12803211 4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide CAS No. 61241-10-9

4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide

Cat. No.: B12803211
CAS No.: 61241-10-9
M. Wt: 272.26 g/mol
InChI Key: OLSKLMOLWIYXET-GUJHRGIASA-N
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Description

4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide is a chemical compound that belongs to the class of pyrazoles This compound is notable for its unique structure, which includes a ribofuranosyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various alkylated or acylated derivatives .

Scientific Research Applications

4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential, including antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide involves its interaction with specific molecular targets and pathways. It is known to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This activation can lead to various downstream effects, including the modulation of metabolic pathways and the induction of apoptosis in certain cell types .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its ability to activate AMPK and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

61241-10-9

Molecular Formula

C10H16N4O5

Molecular Weight

272.26 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H16N4O5/c1-3-5(11)6(9(12)18)13-14(3)10-8(17)7(16)4(2-15)19-10/h4,7-8,10,15-17H,2,11H2,1H3,(H2,12,18)/t4-,7-,8-,10-/m1/s1

InChI Key

OLSKLMOLWIYXET-GUJHRGIASA-N

Isomeric SMILES

CC1=C(C(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)N

Canonical SMILES

CC1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)N

Origin of Product

United States

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